molecular formula C12H11NO3S2 B14112208 N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide

N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B14112208
M. Wt: 281.4 g/mol
InChI Key: KMOQRSJCGNXUMC-UHFFFAOYSA-N
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Description

N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide is a compound that features a thiophene ring substituted with a formyl group at the 2-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide typically involves the formylation of a thiophene derivative followed by sulfonamide formation. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide group can interact with enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-formylthiophen-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H11NO3S2/c1-9-2-4-10(5-3-9)18(15,16)13-11-6-7-17-12(11)8-14/h2-8,13H,1H3

InChI Key

KMOQRSJCGNXUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C=O

Origin of Product

United States

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